5-Hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2h)-one
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Overview
Description
5-Hydrazinyl-6-(methylthio)-1,2,4-triazin-3(2H)-one: is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a hydrazinyl group at the 5-position, a methylthio group at the 6-position, and a triazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-6-(methylthio)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-(methylthio)-1,2,4-triazin-3(2H)-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydrazinyl group is oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazinone core to triazine, altering the electronic properties of the compound.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of triazine derivatives.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, allowing for the investigation of protein function.
Medicine: The compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its therapeutic potential.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6-(methylthio)-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methylthio group may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
6-Methylthio-1,2,4-triazin-3(2H)-one: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Hydrazinyl-1,2,4-triazin-3(2H)-one: Lacks the methylthio group, which may affect its binding properties and reactivity.
5-Hydrazinyl-6-(ethylthio)-1,2,4-triazin-3(2H)-one: Similar structure but with an ethylthio group instead of a methylthio group, which may influence its chemical and biological properties.
Uniqueness: The presence of both hydrazinyl and methylthio groups in 5-Hydrazinyl-6-(methylthio)-1,2,4-triazin-3(2H)-one makes it a unique compound with distinct reactivity and binding properties. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
31697-24-2 |
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Molecular Formula |
C4H7N5OS |
Molecular Weight |
173.20 g/mol |
IUPAC Name |
5-hydrazinyl-6-methylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H7N5OS/c1-11-3-2(7-5)6-4(10)9-8-3/h5H2,1H3,(H2,6,7,9,10) |
InChI Key |
DTFCVZBKCKZVGO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=O)N=C1NN |
Origin of Product |
United States |
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